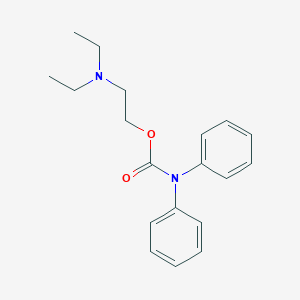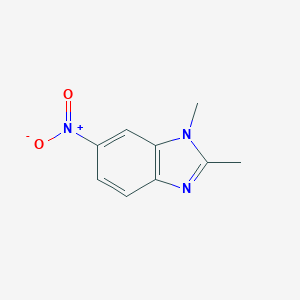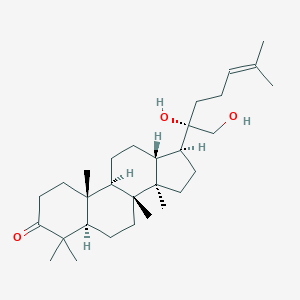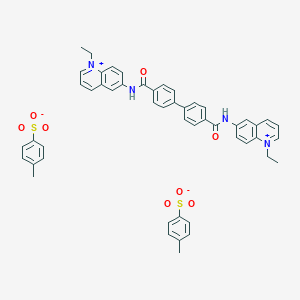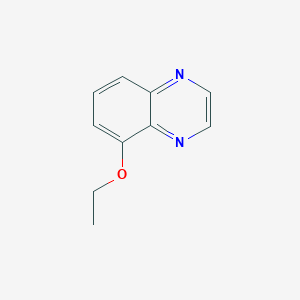
5-Ethoxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxyquinoxaline is a heterocyclic compound that contains a quinoxaline ring with an ethoxy group attached to it. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-ethoxyquinoxaline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interfering with the DNA replication process and inhibiting the activity of certain enzymes, such as HIV reverse transcriptase.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-ethoxyquinoxaline exhibits a range of biochemical and physiological effects. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungal and bacterial strains. Moreover, 5-ethoxyquinoxaline has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-ethoxyquinoxaline in lab experiments is its relative ease of synthesis. Moreover, the compound exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-ethoxyquinoxaline in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-ethoxyquinoxaline. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the investigation of the compound's potential as an antifungal and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of 5-ethoxyquinoxaline and to identify potential drug targets. Finally, the development of more efficient synthesis methods for the compound could make it more accessible for future research and development.
Métodos De Síntesis
The synthesis of 5-ethoxyquinoxaline can be achieved through several methods, including the condensation of 1,2-diamines with α-haloesters, the reaction of 1,2-diamines with ethyl glyoxalate, and the cyclization of 2-ethoxyanilines with 1,2-diketones. Among these methods, the condensation of 1,2-diamines with α-haloesters is the most commonly used method for the synthesis of 5-ethoxyquinoxaline.
Aplicaciones Científicas De Investigación
5-Ethoxyquinoxaline has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, 5-ethoxyquinoxaline has been found to act as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, making it a potential candidate for the development of new anti-HIV drugs.
Propiedades
Número CAS |
18514-74-4 |
|---|---|
Nombre del producto |
5-Ethoxyquinoxaline |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
5-ethoxyquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |
Clave InChI |
NDNKKBAVXKBWEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=NC=CN=C21 |
SMILES canónico |
CCOC1=CC=CC2=NC=CN=C21 |
Sinónimos |
5-ETHOXY-QUINOXALINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



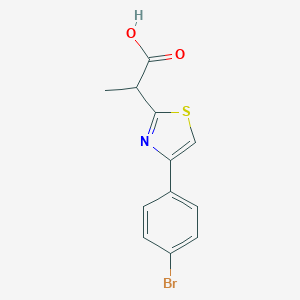
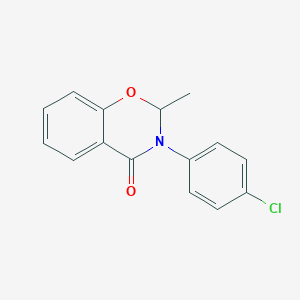
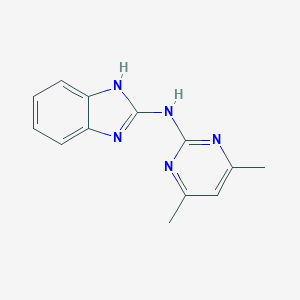
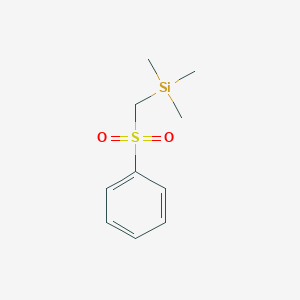
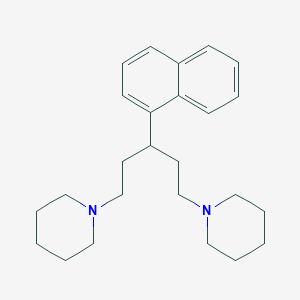
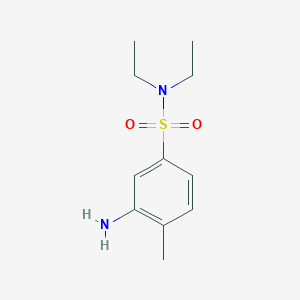
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
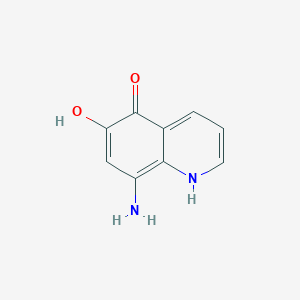
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
